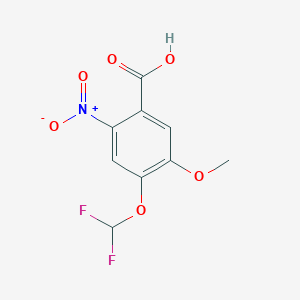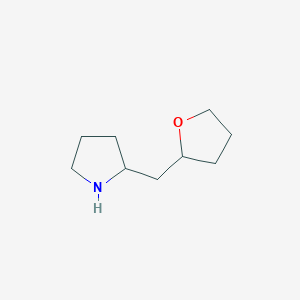![molecular formula C19H18ClNO4S B3011344 8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009417-12-2](/img/structure/B3011344.png)
8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their unique chemical transformations, which can provide insights into the behavior of similar structures. The first paper describes a photochemical transformation of a related compound, methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, which results in the formation of β-lactam compounds . The second paper investigates novel fused oxobenzopyrano[6,7-d]oxazoles as photocleavable protecting groups for carboxylic acids, where halomethylated heterocycles are used to synthesize model alanine and β-alanine ester conjugates . These studies provide a foundation for understanding the chemical behavior of chlorinated, methylated, and heterocyclic compounds.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions that can include chlorination, methylation, and the formation of heterocycles. In the first paper, the synthesis of β-lactam compounds is achieved through a unique photoreaction, suggesting that light-induced transformations could be a potential pathway for synthesizing related compounds . The second paper demonstrates the synthesis of oxobenzopyrano[6,7-d]oxazoles by reacting halomethylated heterocycles with amino acid esters, indicating that halogenated intermediates are crucial in the synthesis of such molecules .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a complex arrangement due to the presence of multiple functional groups, including a chloro substituent, a tosyl group, and a methanobenzo-fused oxazocin ring. The stereochemistry could be intricate, as seen in the first paper where stereoisomers are formed during the photoreaction . The second paper's focus on oxobenzopyrano[6,7-d]oxazoles suggests that the compound may also exhibit photochemical properties, which could influence its molecular structure under certain conditions .
Chemical Reactions Analysis
Chemical reactions involving the compound would likely be influenced by the presence of the chloro and tosyl groups, which can act as leaving groups or electron-withdrawing substituents, affecting reactivity. The first paper's photochemical transformation indicates that the compound might undergo similar light-triggered reactions, leading to the formation of different products depending on the reaction conditions . The second paper's study on photocleavable protecting groups suggests that the compound could be used in applications where controlled release of functional groups is desired .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a chloro substituent and a tosyl group suggests that the compound would be relatively polar and could have significant solubility in organic solvents. The compound's stability might be influenced by light, as indicated by the photochemical studies in both papers . The compound's reactivity could also be modulated by the presence of the oxazocin ring, which is a structural feature associated with heterocyclic compounds that often exhibit unique chemical behaviors.
Applications De Recherche Scientifique
Synthesis and Transformations
A study by Sedova et al. (2014) discusses the synthesis and intramolecular conversion of a similar compound, 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. This work provides insights into the chemical behavior of related compounds under different solvents, which could be relevant for the compound (Sedova et al., 2014).
Niu and Cheng (2021) developed a method for constructing methanobenzo[1,3]oxazocin compounds. Their research focuses on NHC-catalyzed reactions and radical-initiated cascade cyclizations, which might be applicable to the synthesis of 8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one (Niu & Cheng, 2021).
Pouramiri (2022) describes an eco-friendly synthesis method for methanobenzo[1,3]oxazocine derivatives. This approach, using ionic liquids under solvent-free conditions, might offer a greener synthesis pathway for the compound of interest (Pouramiri, 2022).
Novel Compounds and Transformations
Shutalev et al. (2010) discuss the transformation of related compounds into novel tricyclic compounds, which could provide a basis for understanding how the compound might be used to synthesize new structures (Shutalev et al., 2010).
Patil et al. (2021) explore the synthesis of methanobenzo[1,3]oxadiazocin compounds using natural acidic mediums. This research may offer insights into alternative, sustainable methods of synthesis for related compounds (Patil et al., 2021).
Vachan et al. (2020) developed a method for synthesizing bridged tetrahydroquinolines and chromanes, which includes the formation of methanobenzo[1,3]oxazocine scaffolds. This could be relevant for developing new derivatives of the compound (Vachan et al., 2020).
Molecular Structure Analysis
- Shiotani and Mitsuhashi (1966) conducted nuclear magnetic resonance spectral studies on diazabenzobicyclo[3.3.1]nonane systems, which might offer insights into the structural analysis of similar compounds (Shiotani & Mitsuhashi, 1966).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLTAUZEKKZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)
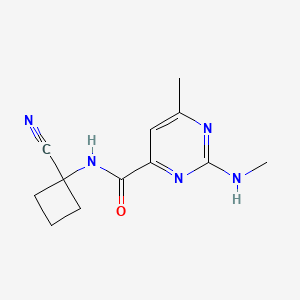
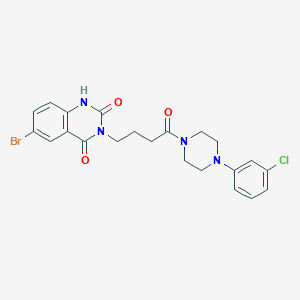
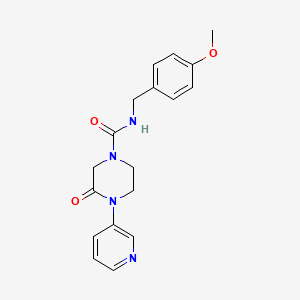
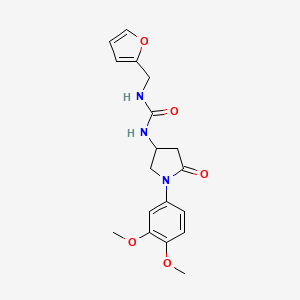
![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)
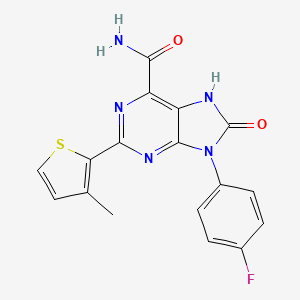
![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)
